![molecular formula C20H20BrNO4 B258778 2-(4-Bromophenyl)-2-oxoethyl 4-(3,4-dimethylanilino)-4-oxobutanoate](/img/structure/B258778.png)
2-(4-Bromophenyl)-2-oxoethyl 4-(3,4-dimethylanilino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-oxoethyl 4-(3,4-dimethylanilino)-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BODIPY-FL, and it belongs to a class of compounds known as fluorescent dyes.
Wirkmechanismus
BODIPY-FL works by emitting fluorescence when exposed to light of a specific wavelength. This fluorescence can be used to track the movement and activity of various molecules and cells in biological systems. BODIPY-FL is also known to have a high quantum yield, which means that it emits a high amount of fluorescence per photon absorbed.
Biochemical and physiological effects:
BODIPY-FL has been shown to have minimal biochemical and physiological effects on biological systems. This makes it an ideal compound for use in various biological experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BODIPY-FL in lab experiments is its high sensitivity and specificity. This compound can detect even small changes in biological processes, making it an excellent tool for studying complex biological systems. However, one limitation of using BODIPY-FL is that it requires a specific set of conditions, such as a particular pH and temperature, to work optimally.
Zukünftige Richtungen
There are several future directions for the use of BODIPY-FL in scientific research. One potential application is in the field of drug discovery, where BODIPY-FL can be used to screen potential drug candidates for their ability to interact with specific biological targets. Another potential application is in the development of new diagnostic tools for various diseases, such as cancer and Alzheimer's disease.
In conclusion, BODIPY-FL is a highly versatile compound that has significant potential in various fields of scientific research. Its unique properties make it an excellent tool for studying complex biological systems, and its minimal biochemical and physiological effects make it an ideal compound for use in lab experiments. With further research, BODIPY-FL could have even more applications in the future, making it an essential tool for scientists and researchers alike.
Synthesemethoden
The synthesis of BODIPY-FL involves the reaction of 4-(3,4-dimethylanilino)-4-oxobutanoic acid with 2-(4-bromophenyl)-2-oxoethyl bromide. This reaction results in the formation of the BODIPY-FL compound, which can be purified using various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
BODIPY-FL has been widely used in scientific research due to its unique properties. One of the most significant applications of this compound is in the field of bioimaging. BODIPY-FL can be used as a fluorescent probe to visualize various biological processes, such as protein localization, enzyme activity, and cell signaling.
Eigenschaften
Produktname |
2-(4-Bromophenyl)-2-oxoethyl 4-(3,4-dimethylanilino)-4-oxobutanoate |
---|---|
Molekularformel |
C20H20BrNO4 |
Molekulargewicht |
418.3 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(3,4-dimethylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H20BrNO4/c1-13-3-8-17(11-14(13)2)22-19(24)9-10-20(25)26-12-18(23)15-4-6-16(21)7-5-15/h3-8,11H,9-10,12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
LIKZGZYJAQENCE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.